molecular formula C10H9NS B7761330 4-methylquinoline-2-thiol

4-methylquinoline-2-thiol

Cat. No.: B7761330
M. Wt: 175.25 g/mol
InChI Key: OJOPTXKXKPMMGC-UHFFFAOYSA-N
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Description

The compound identified as “4-methylquinoline-2-thiol” is a chemical entity with significant importance in various scientific fields. It is known for its unique chemical structure and properties, which make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-methylquinoline-2-thiol involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under mechanical grinding conditions with a manganese catalyst and magnesium metal . This method ensures high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-methylquinoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenated hydrocarbons and catalysts like palladium on carbon are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methylquinoline-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylquinoline-2-thiol involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    CID 123456: Another compound with a similar structure but different functional groups.

    CID 789012: Shares some chemical properties but has a distinct mechanism of action.

Uniqueness

4-methylquinoline-2-thiol is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

4-methylquinoline-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOPTXKXKPMMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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